molecular formula C5H8O4 B13396648 3,4-Dihydroxy-3-methyloxolan-2-one CAS No. 63700-30-1

3,4-Dihydroxy-3-methyloxolan-2-one

Cat. No.: B13396648
CAS No.: 63700-30-1
M. Wt: 132.11 g/mol
InChI Key: OHTGZAWPVDWARE-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-3-methyloxolan-2-one is an organic compound with the molecular formula C5H8O4. It is a five-membered lactone ring with two hydroxyl groups and a methyl group attached. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-3-methyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of dihydroxyacetone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation and intramolecular cyclization, to form the desired lactone .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-3-methyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dihydroxy-3-methyloxolan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-3-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the lactone ring play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form various intermediates and products through its interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydroxy-2-methyloxolan-2-one
  • 3,4-Dihydroxy-3-ethyl-oxolan-2-one
  • 3,4-Dihydroxy-3-methyl-oxan-2-one

Uniqueness

3,4-Dihydroxy-3-methyloxolan-2-one is unique due to its specific arrangement of hydroxyl and methyl groups on the lactone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

3,4-dihydroxy-3-methyloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-5(8)3(6)2-9-4(5)7/h3,6,8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTGZAWPVDWARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(COC1=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466785
Record name 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63700-30-1, 18465-71-9
Record name 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-C-Methyl-1,4-erythrono-D-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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